Ac-dACEphosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

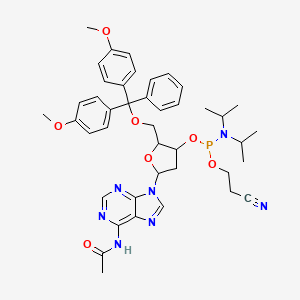

Ac-dACEphosphoramidite, also known as 5’-Dimethoxytrityl-N-acetyl-2’-deoxyCytidine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a derivative of nucleoside phosphoramidites. These compounds are essential in the synthesis of oligonucleotides, which are short fragments of nucleic acids. This compound is particularly significant in the field of DNA synthesis due to its stability and efficiency in forming phosphodiester bonds .

Preparation Methods

The preparation of Ac-dACEphosphoramidite involves several synthetic routes. The most common method includes the treatment of a protected nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . Another method involves treating the protected nucleoside with phosphorochloridite in the presence of an organic base, such as N-ethyl-N,N-diisopropylamine . Industrial production methods often utilize automated chemical synthesis to ensure high yields and purity .

Chemical Reactions Analysis

Ac-dACEphosphoramidite undergoes various chemical reactions, including substitution reactions where the incoming nucleophile replaces the NR2 moiety . Common reagents used in these reactions include triethylammonium chloride and 1H-tetrazole . The major products formed from these reactions are oligonucleotides, which are essential for DNA and RNA synthesis .

Scientific Research Applications

Ac-dACEphosphoramidite has numerous scientific research applications. It is widely used in the synthesis of DNA and RNA oligonucleotides, which are crucial for diagnostic assays, therapeutic applications, and molecular biology research . Additionally, it is used in the development of antisense oligonucleotides and small interfering RNAs for therapeutic purposes . The compound is also employed in the synthesis of fluorescently labeled oligonucleotides for detection in molecular assays and microarrays .

Mechanism of Action

The mechanism of action of Ac-dACEphosphoramidite involves its high reactivity towards nucleophiles, catalyzed by weak acids . This reactivity allows it to form phosphodiester bonds efficiently, which are essential for the synthesis of oligonucleotides. The compound targets the terminal 5’-OH of the oligonucleotide, facilitating the elongation of the nucleotide chain .

Comparison with Similar Compounds

Ac-dACEphosphoramidite is unique compared to other similar compounds due to its stability and efficiency in forming phosphodiester bonds. Similar compounds include other nucleoside phosphoramidites such as 5’-Dimethoxytrityl-N-benzoyl-2’-deoxyAdenosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite and 5’-Dimethoxytrityl-N-isobutyryl-2’-deoxyGuanosine,3’-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite . this compound is preferred in many applications due to its superior performance in automated oligonucleotide synthesis .

Biological Activity

Ac-dACEphosphoramidite, specifically known as 5'-O-DMT-N6-Acetyl-2'-deoxyadenosine 3'-CE phosphoramidite, is a phosphoramidite monomer used in the synthesis of oligonucleotides. This compound has garnered attention for its potential applications in various biological contexts, particularly in gene therapy and RNA interference. This article explores its biological activity, synthesis methods, and relevant research findings.

- CAS Number : 1027734-01-5

- Molecular Formula : C42H50N7O7P

- Molecular Weight : 795.86 g/mol

Synthesis and Modification

This compound is synthesized through a series of chemical reactions that involve protection and deprotection strategies to ensure the stability and reactivity of the nucleobase. The synthesis typically involves:

- Protection of Nucleobases : The adenine base is protected using various groups to prevent unwanted reactions during synthesis.

- Phosphitylation : The fully protected nucleoside undergoes phosphitylation to introduce the phosphoramidite functionality.

- Deprotection : After oligonucleotide assembly, protecting groups are removed to yield the active oligonucleotide.

This compound is primarily utilized in the synthesis of RNA molecules, including small interfering RNA (siRNA) and antisense oligonucleotides. Its biological activity is attributed to its ability to form stable structures that can effectively interact with target mRNA, leading to gene silencing or modulation.

Case Studies and Research Findings

- Gene Silencing Efficacy : Research has demonstrated that oligonucleotides synthesized with this compound show enhanced stability and increased potency in gene silencing applications compared to traditional RNA structures. For instance, siRNA synthesized using this phosphoramidite exhibited significantly improved inhibition of target genes in cellular assays .

- Stability in Biological Systems : Studies indicate that oligonucleotides containing this compound maintain structural integrity in human plasma, which is crucial for therapeutic applications . This stability is essential for effective delivery and function within biological systems.

- Therapeutic Applications : The use of this compound in developing therapeutics for diseases such as cancer has been explored. Its ability to form stable duplexes with complementary RNA sequences allows for targeted therapies that can modulate gene expression involved in tumorigenesis .

Comparative Analysis of Phosphoramidites

The following table summarizes key features of various phosphoramidites used in oligonucleotide synthesis:

| Phosphoramidite | Stability | Coupling Efficiency | Applications |

|---|---|---|---|

| This compound | High | >97% | Gene silencing, RNA therapy |

| 2'-F-C (Ac) CE | Moderate | >95% | siRNA applications |

| dC (Ac) CE | High | >98% | Oligonucleotide synthesis |

Properties

Molecular Formula |

C42H50N7O7P |

|---|---|

Molecular Weight |

795.9 g/mol |

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |

InChI |

InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50) |

InChI Key |

DMHOKHJJIFMQTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.